
4-Carboxy-3-fluorophenylboronic acid
Overview
Description
Cycloheximide, also known as Naramycin A, is a naturally occurring fungicide produced by the bacterium Streptomyces griseus. It is a well-known inhibitor of protein synthesis in eukaryotic organisms. Cycloheximide is widely used in biomedical research to inhibit protein synthesis in eukaryotic cells studied in vitro. It is inexpensive, works rapidly, and its effects are reversible by simply removing it from the culture medium .
Preparation Methods
Cycloheximide is typically produced through fermentation processes involving Streptomyces griseus. The bacterium is cultured in a suitable medium, and cycloheximide is extracted and purified from the culture broth. The synthetic route involves the fermentation of Streptomyces griseus, followed by extraction and purification steps to isolate cycloheximide .
Chemical Reactions Analysis
Cycloheximide undergoes various chemical reactions, including:
Oxidation: Cycloheximide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert cycloheximide into its reduced forms.
Substitution: Cycloheximide can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
4-Carboxy-3-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of bioactive compounds. It has been notably utilized in the development of AXL kinase inhibitors, which are potential therapeutic agents for treating various cancers. The compound's ability to form stable complexes with biological targets enhances its utility in drug discovery .
Organic Synthesis
The compound is employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. This reaction is particularly valuable for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Chemical Biology
In chemical biology, this compound is used to probe biological systems due to its ability to interact with specific biomolecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it a useful tool for studying carbohydrate interactions and enzyme mechanisms .
Case Studies and Examples
Mechanism of Action
Cycloheximide exerts its effects by interfering with the translocation step in protein synthesis. It binds to the E-site of the 60S ribosomal subunit and inhibits the movement of transfer RNA and messenger RNA in relation to the ribosome. This blockage prevents the elongation of the polypeptide chain, effectively halting protein synthesis in eukaryotic cells .
Comparison with Similar Compounds
Cycloheximide is unique in its ability to rapidly and reversibly inhibit protein synthesis in eukaryotic cells. Similar compounds include:
Chloramphenicol: Another protein synthesis inhibitor, but it acts on the 50S ribosomal subunit in prokaryotic cells.
Puromycin: Inhibits protein synthesis by causing premature chain termination during translation.
Anisomycin: Inhibits protein synthesis by binding to the 60S ribosomal subunit, similar to cycloheximide, but with different binding characteristics.
Cycloheximide stands out due to its rapid action and reversibility, making it a valuable tool in research .
Biological Activity
4-Carboxy-3-fluorophenylboronic acid (CFBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique properties and potential applications in drug delivery systems, particularly for glucose-responsive insulin delivery. This article provides a comprehensive overview of the biological activity of CFBA, including its mechanisms of action, cellular effects, and applications in various therapeutic contexts.
Overview of this compound
CFBA is characterized by the presence of both a carboxylic acid group and a boronate group, which allows it to participate in various chemical reactions, particularly the Suzuki–Miyaura coupling reaction. This compound is primarily utilized as a reagent in the synthesis of azaindole-based compounds, which have been identified as potent inhibitors of AXL kinase, a target implicated in cancer progression and metastasis.
Biochemical Pathways
CFBA interacts with biological macromolecules through non-covalent interactions and reversible covalent bonding with diols. This property is exploited in the design of glucose-responsive systems, where CFBA forms cyclic esters with glucose. The binding alters the physicochemical properties of materials containing CFBA, such as their charge and hydrophilicity, facilitating controlled drug release .
Pharmacokinetics
The pharmacokinetics of CFBA have been studied in various contexts, particularly in its conjugation with insulin to enhance glucose responsiveness. The incorporation of CFBA into insulin molecules has been shown to increase solubility at physiological pH levels, enabling better control over insulin release in response to blood glucose levels .
Cellular Effects
CFBA has demonstrated significant cellular effects in vitro and in vivo. Notably, it has been used to develop glucose-responsive insulin delivery systems that release insulin in response to elevated glucose levels. This capability is crucial for managing diabetes effectively .
Case Study: Glucose-Responsive Insulin Delivery
In a study exploring CFBA-conjugated insulin analogs, researchers found that increasing the number of CFBA groups on insulin enhanced its glucose-dependent solubility significantly. For instance, an analog with multiple CFBA residues exhibited a 100% increase in solubility between glucose concentrations of 0 and 400 mg/dL, demonstrating the potential for improved glycemic control through tailored drug delivery systems .
Comparative Analysis
The following table summarizes key findings related to the biological activity and applications of CFBA:
Property | Description |
---|---|
Chemical Structure | Contains a carboxylic acid group and a boronate group; facilitates Suzuki–Miyaura coupling |
Mechanism | Forms reversible complexes with diols; alters material properties for drug delivery applications |
Biological Applications | Used in developing glucose-responsive insulin systems; potential AXL kinase inhibition |
Pharmacokinetics | Enhances solubility and responsiveness of insulin at physiological pH |
Cellular Effects | Modulates cellular functions via controlled drug release mechanisms |
Research Findings
Recent studies have highlighted the importance of fluorine substitution in enhancing the properties of phenylboronic acids like CFBA. The presence of fluorine increases acidity and improves binding efficiency to glucose compared to non-fluorinated analogs. This characteristic is pivotal for developing effective glucose-sensing materials and drug delivery systems .
Fluorine's Role
The introduction of fluorine into the phenylboronic structure lowers the pKa value, which facilitates stronger binding to glucose at physiological pH levels (around 7.4). This property is crucial for designing sensors that can operate effectively within the human body without requiring extreme pH conditions .
Q & A
Basic Questions
Q. What are the recommended storage conditions for 4-Carboxy-3-fluorophenylboronic acid to ensure stability?
- Methodological Answer: The compound should be stored in airtight containers at 0–6°C to prevent degradation. Moisture-sensitive handling is critical, as boronic acids are prone to hydrolysis. Refrigeration under inert atmospheres (e.g., nitrogen) is advised for long-term stability .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water for 15 minutes. Refer to SDS Sections 7 and 8 for engineering controls (e.g., local exhaust ventilation) .
Q. What are the key physicochemical properties of this compound relevant to its use in chemical synthesis?
- Methodological Answer: The molecular weight is 183.93 g/mol (CHBFO), with a carboxy group (pKa ~2–3) and boronic acid moiety (pKa ~8–9). The fluorine substituent enhances electrophilicity, improving diol-binding affinity. Solubility in polar aprotic solvents (e.g., DMSO) facilitates conjugation reactions .
Q. How does the presence of fluorine and boronic acid groups influence the reactivity of this compound?
- Methodological Answer: The fluorine atom at the 3-position increases the Lewis acidity of the boronic acid, lowering its pKa and enhancing glucose-binding efficiency. The carboxy group enables covalent conjugation to polymers or nanoparticles via carbodiimide-mediated amidation .
Q. What analytical methods are recommended for characterizing the purity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm and B/F NMR spectroscopy are standard. Elemental analysis (C, H, N) and Fourier-transform infrared spectroscopy (FTIR) validate functional groups. Purity >97% (HPLC) is typical for research-grade material .
Advanced Research Questions
Q. How can this compound be integrated into glucose-responsive insulin delivery systems?
- Methodological Answer: The compound is grafted onto poly(l-lysine) (PLL) via EDC/NHS chemistry, forming a positively charged polymer. Insulin (negatively charged) binds electrostatically, achieving >90% loading efficiency. Glucose binding reduces the pKa of the boronic acid, weakening polymer-insulin interactions and triggering release. In vivo studies show normoglycemia in diabetic mice for 48 hours .
Q. What experimental strategies optimize the binding efficiency of this compound with diol-containing biomolecules?
- Methodological Answer: Adjust reaction pH to 7.4–8.5 to deprotonate the boronic acid, enhancing diol binding. Use polyethylene glycol (PEG) spacers to reduce steric hindrance. Isothermal titration calorimetry (ITC) quantifies binding affinity (K), while surface plasmon resonance (SPR) monitors real-time kinetics .
Q. How does pH variation affect the glucose-binding kinetics of this compound in polymeric nanocomplexes?
- Methodological Answer: Below pH 7.4, protonation of the boronic acid reduces glucose affinity, delaying insulin release. At physiological pH (7.4–7.8), deprotonation increases binding, enabling rapid glucose-responsive release. Use phosphate-buffered saline (PBS) at varying pH to validate this pH-dependency via fluorescence quenching assays .
Q. What role does this compound play in molecular imprinting for protein detection?
- Methodological Answer: The compound immobilizes template proteins (e.g., α-fetoprotein, AFP) on silica nanoparticles via boronate ester formation. After polymerization and template removal, fluorescent dyes are conjugated to thiol-exposed cavities. This creates selective biosensors with a detection limit of 15.4 nM for AFP in human serum .
Q. How can researchers validate the stability of this compound under physiological conditions for in vivo applications?
- Methodological Answer: Incubate the compound in simulated body fluid (SBF) at 37°C for 72 hours. Monitor degradation via liquid chromatography-mass spectrometry (LC-MS). Assess retained glucose responsiveness using a Franz diffusion cell with glucose-spiked PBS. In vivo stability is confirmed by sustained insulin release in diabetic mouse models .
Properties
IUPAC Name |
4-borono-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWJVSOQOMYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376807 | |
Record name | 4-Carboxy-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120153-08-4 | |
Record name | 4-Borono-2-fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120153084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carboxy-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxy-3-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Borono-2-fluorobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2PH75ZYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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